4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a pyrrolidinone ring and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl phenyl carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential to enhance monoclonal antibody production in cell cultures.
Medicine: Research has explored its potential as an antimicrobial and antitubercular agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to enhance cell-specific glucose uptake and intracellular adenosine triphosphate levels during monoclonal antibody production . The compound also affects the galactosylation of monoclonal antibodies, which is crucial for their therapeutic efficacy .
Comparison with Similar Compounds
Similar compounds include:
2,5-Dioxo-1-pyrrolidinyl 5- [4- (1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound is used in the synthesis of radio ligands for PET imaging.
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid: This compound is used in various organic synthesis applications.
4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid: This compound has similar structural features and is used in pharmaceutical research.
Properties
IUPAC Name |
4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15-9-10-16(22)20(15)14-7-3-11(4-8-14)17(23)19-13-5-1-12(2-6-13)18(24)25/h1-8H,9-10H2,(H,19,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLJEFQXAUMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.